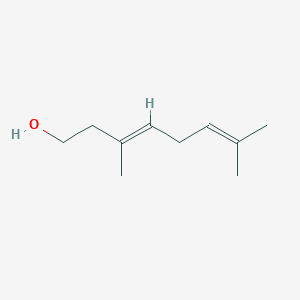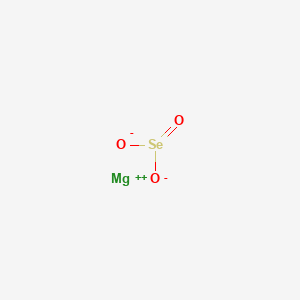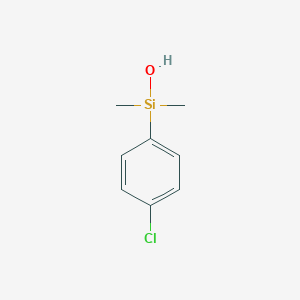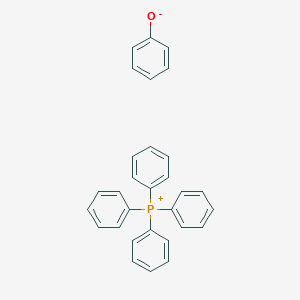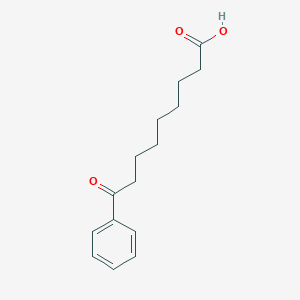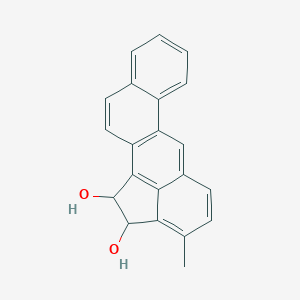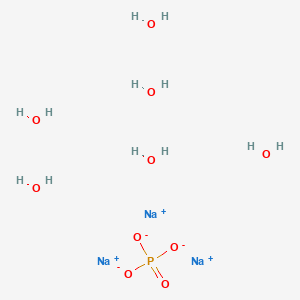
Cocamidopropyl hydroxysultaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cocamidopropyl hydroxysultaine (CAPHS) is a common amphoteric surfactant used in personal care and household products. It is derived from coconut oil and is known for its mildness and low irritation potential. CAPHS has gained popularity due to its unique properties, making it a preferred choice for use in a wide range of applications.
Applications De Recherche Scientifique
Cocamidopropyl hydroxysultaine has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in various analytical techniques such as capillary electrophoresis, liquid chromatography, and mass spectrometry. Cocamidopropyl hydroxysultaine has also been used as a solubilizing agent for poorly soluble drugs, which has led to its use in drug delivery systems. Furthermore, Cocamidopropyl hydroxysultaine has been used as a substitute for sodium dodecyl sulfate (SDS) in protein electrophoresis due to its mildness and low interference with protein activity.
Mécanisme D'action
Cocamidopropyl hydroxysultaine is an amphoteric surfactant that can act as both an anionic and cationic surfactant, depending on the pH of the solution. At low pH, Cocamidopropyl hydroxysultaine is a cationic surfactant and has a positive charge. At high pH, Cocamidopropyl hydroxysultaine is an anionic surfactant and has a negative charge. The mechanism of action of Cocamidopropyl hydroxysultaine involves the formation of micelles, which are aggregates of surfactant molecules. The micelles solubilize hydrophobic compounds, making them more soluble in water.
Effets Biochimiques Et Physiologiques
Cocamidopropyl hydroxysultaine has been shown to have low toxicity and is considered safe for use in personal care and household products. It has been shown to be non-irritating to the skin and eyes and has low sensitization potential. Cocamidopropyl hydroxysultaine has also been shown to be biodegradable, making it environmentally friendly.
Avantages Et Limitations Des Expériences En Laboratoire
Cocamidopropyl hydroxysultaine has several advantages for use in lab experiments. It is a mild surfactant that does not interfere with protein activity and has low toxicity. Cocamidopropyl hydroxysultaine is also stable over a wide pH range, making it suitable for use in a variety of applications. However, Cocamidopropyl hydroxysultaine has some limitations, including its high cost and limited availability compared to other surfactants.
Orientations Futures
There are several future directions for research on Cocamidopropyl hydroxysultaine. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the use of Cocamidopropyl hydroxysultaine in drug delivery systems, as it has shown promise as a solubilizing agent for poorly soluble drugs. Additionally, further research is needed to investigate the potential of Cocamidopropyl hydroxysultaine as a substitute for SDS in protein electrophoresis. Finally, research is needed to investigate the environmental impact of Cocamidopropyl hydroxysultaine and its biodegradability in different environments.
In conclusion, Cocamidopropyl hydroxysultaine is a unique amphoteric surfactant that has gained popularity due to its mildness and low irritation potential. It has several advantages for use in lab experiments and has been extensively used in scientific research. There are several future directions for research on Cocamidopropyl hydroxysultaine, including the development of new synthesis methods, the use of Cocamidopropyl hydroxysultaine in drug delivery systems, and investigation of its potential as a substitute for SDS in protein electrophoresis.
Méthodes De Synthèse
Cocamidopropyl hydroxysultaine is synthesized by reacting cocamidopropyl betaine (CAPB) with sodium hydroxide and sulfuric acid. The reaction takes place in an aqueous solution and is carried out at an elevated temperature. The resulting product is then purified and dried to obtain the final product.
Propriétés
Numéro CAS |
19223-55-3 |
|---|---|
Nom du produit |
Cocamidopropyl hydroxysultaine |
Formule moléculaire |
C20H43N2O5S+ |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
3-[3-(dodecanoylamino)propyl-dimethylazaniumyl]-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C20H42N2O5S/c1-4-5-6-7-8-9-10-11-12-14-20(24)21-15-13-16-22(2,3)17-19(23)18-28(25,26)27/h19,23H,4-18H2,1-3H3,(H-,21,24,25,26,27) |
Clé InChI |
LCLDNSRTAXDPFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)[O-])O |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(CS(=O)(=O)O)O.[OH-] |
Autres numéros CAS |
19223-55-3 68139-30-0 |
Description physique |
Liquid |
Pictogrammes |
Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



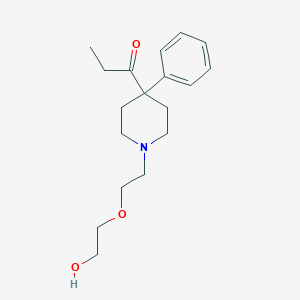
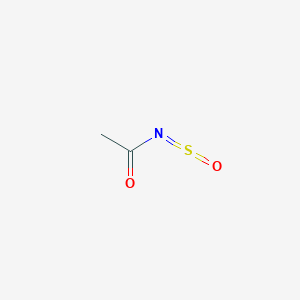
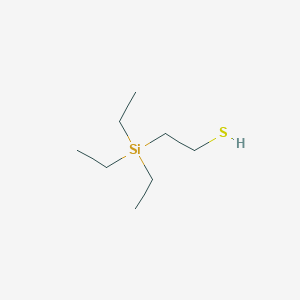
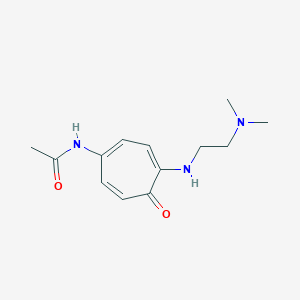
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
